molecular formula C17H16N2O3 B4734406 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol

Cat. No. B4734406
M. Wt: 296.32 g/mol
InChI Key: KDQRKEWXFJMXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol, commonly known as DPP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. DPP has garnered significant interest in the scientific community due to its promising pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of DPP is not fully understood. However, it is thought to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DPP has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known mediators of inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPP has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DPP has also been shown to reduce fever in animal models of pyrogen-induced fever. Additionally, DPP has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

DPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo experiments. However, DPP also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of DPP is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on DPP. One area of interest is the development of new synthetic methods for DPP that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of DPP and to identify its molecular targets. DPP also has potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, which warrant further investigation. Finally, the development of DPP analogs with improved pharmacological properties is an exciting area of research with significant therapeutic potential.

Scientific Research Applications

DPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. DPP has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DPP has been studied for its anticancer properties, with promising results in vitro and in vivo.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)19(18-14)13-6-4-3-5-7-13/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQRKEWXFJMXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
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Reactant of Route 5
3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
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